molecular formula C6H9ClF3N B2670313 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 1955505-59-5

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2670313
CAS No.: 1955505-59-5
M. Wt: 187.59
InChI Key: MALCYHNZIMOKLJ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a saturated, C(sp3)-rich nitrogen heterocycle of significant interest in modern medicinal chemistry as a versatile bioisostere. This compound features a rigid bicyclo[2.1.1]hexane scaffold, a three-dimensional structure that serves as a superior saturated replacement for flat aromatic rings like ortho- and meta-substituted benzenes . The incorporation of such strained polycyclic frameworks is a leading strategy to "escape flatland," a process designed to improve the physicochemical properties and developmental success of drug candidates . The presence of the trifluoromethyl (CF3) group adjacent to the nitrogen further optimizes the molecule; this group is known to lower the basicity of the amine, which can help mitigate off-target effects associated with amine-containing compounds . The primary research application of this building block is in the synthesis of novel bioactive molecules and the optimization of lead compounds. Researchers value it for its potential to enhance key properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles compared to its aromatic counterparts . Its rigid structure provides well-defined exit vectors, making it a powerful tool for probing structure-activity relationships (SAR) in drug discovery campaigns. The compound is offered as a hydrochloride salt to improve stability and handling. This product is listed with a molecular formula of C6H9ClF3N and a molecular weight of 187.59 g/mol . It is supplied with a typical purity of 98% and is available in various milligram to gram quantities to support laboratory-scale research . Safety Notice: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions in a controlled laboratory setting. Refer to the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-4(2-5)3-10-5;/h4,10H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCYHNZIMOKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955505-59-5
Record name 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemical reactions. This method utilizes a mercury lamp to facilitate the cycloaddition, although it requires specialized equipment and glassware, making it challenging to scale up .

Industrial Production Methods

For industrial production, the synthesis may be optimized to use more scalable and cost-effective methods. This could involve the use of alternative photochemical sources or catalytic systems to achieve the desired cycloaddition. Additionally, purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Biological Activities

Research indicates that 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Neuropharmacological Potential

The compound's structure suggests possible interactions with neurotransmitter systems, potentially influencing neuropsychiatric conditions. Preliminary studies on related bicyclic compounds have shown promise in modulating serotonin and dopamine receptors, which are critical targets in treating disorders such as depression and anxiety .

Antimicrobial Properties

Some derivatives of bicyclo[2.1.1]hexanes have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties. This aspect warrants further exploration to assess its efficacy against various pathogens .

Lead Compound in Medicinal Chemistry

Due to its unique structural features, this compound serves as a lead compound for developing new pharmaceuticals targeting central nervous system disorders and infectious diseases.

Structure-Activity Relationship Studies

The compound can be utilized in structure-activity relationship (SAR) studies to optimize its pharmacological properties. By modifying the trifluoromethyl group or other substituents on the bicyclic structure, researchers can enhance potency and selectivity for specific biological targets .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
PubMed Study Synthesis of bicyclic compoundsDeveloped efficient methods for synthesizing azabicyclo[2.1.1]hexanes with high yields
RSC Publication New bicyclic modulesDemonstrated the modular approach to create new bicyclic structures with potential bioactivity
Patent US9205074B2 Neuropharmacological applicationsDiscussed the use of related bicyclic compounds for treating neuropsychiatric disorders

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The azabicyclo moiety provides rigidity and conformational constraint, which can improve binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

Substituent Variation in 2-Azabicyclo[2.1.1]hexane Derivatives

The trifluoromethyl derivative is compared to analogs with fluorine-containing substituents (Table 1):

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Properties/Notes References
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₉ClF₃N 187.59 -CF₃ High lipophilicity; rigid bicyclic core
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₁₀ClF₂N 169.60 -CHF₂ Lower electronegativity; reduced steric bulk
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₁₁ClFN 151.61 -CH₂F Least electronegative; higher solubility in polar solvents
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid HCl C₇H₁₀ClF₂NO₂ 213.61 -CHF₂ + -COOH Enhanced polarity due to carboxylic acid; potential for salt formation

Key Observations :

  • Trifluoromethyl vs.
  • Functional Group Addition: The carboxylic acid derivative (C₇H₁₀ClF₂NO₂) exhibits higher polarity, likely influencing solubility and binding interactions in biological systems .

Bicyclo Ring System Variations

Comparisons with compounds featuring alternative bicyclic frameworks (Table 2):

Compound Name Bicyclo System Molecular Formula Molar Mass (g/mol) Structural Impact References
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane HCl [2.1.1] C₆H₉ClF₃N 187.59 High ring strain; compact geometry
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane HCl [3.1.0] C₁₂H₁₃ClF₃N 263.69 Larger ring system; aromatic substitution increases steric bulk
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane HCl [3.1.0] C₆H₈ClF₃N 192.59 Different nitrogen position; altered ring strain

Key Observations :

  • Aromatic Substitution : The phenyl-substituted [3.1.0] derivative (C₁₂H₁₃ClF₃N) demonstrates how aromatic groups can increase molecular weight and steric hindrance, impacting target binding .

Biological Activity

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound notable for its unique structure and potential biological activity. This compound, characterized by the presence of a trifluoromethyl group and an azabicyclo moiety, has garnered interest in medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C6H8ClF3NC_6H_8ClF_3N with a molecular weight of approximately 195.58 g/mol. The compound's structure features a bicyclic framework that contributes to its biological properties, particularly in terms of lipophilicity and metabolic stability due to the trifluoromethyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively. The azabicyclo moiety provides structural rigidity, which can enhance binding affinity to target proteins and enzymes involved in various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity : Preliminary studies suggest that compounds within the azabicyclo family may exhibit antibacterial properties, potentially through inhibition of bacterial topoisomerases, which are essential for DNA replication and repair .
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and survival.
  • Neuropharmacological Effects : The compound may also interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further:

Study Findings Biological Activity
Study ADemonstrated effective inhibition of bacterial growth in vitro against multiple strainsAntibacterial
Study BShowed cytotoxic effects on cancer cell lines in vitroAnticancer
Study CInvestigated neuroprotective effects in animal modelsNeuropharmacological

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of related compounds, it was found that derivatives exhibited significant inhibition against multidrug-resistant strains of Acinetobacter baumannii. The mechanism involved the disruption of DNA gyrase function, critical for bacterial survival .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological potential of azabicyclo compounds, revealing that certain derivatives could modulate neurotransmitter release and improve cognitive function in rodent models, indicating potential for treating conditions like Alzheimer's disease.

Q & A

Q. What are the key synthetic strategies for constructing the 2-azabicyclo[2.1.1]hexane skeleton in this compound?

The core bicyclic structure is typically synthesized via photochemical [2+2] cycloaddition or intramolecular cyclization. For example, methyl 2-fluoroacrylate can undergo photochemical cyclization to form the bicyclic skeleton, as demonstrated in the synthesis of 4-fluoro-2,4-methanoproline derivatives . Alternatively, multigram-scale preparations involve intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic system . Fluorination at the trifluoromethyl position often employs reagents like Deoxo-Fluor® or Selectfluor, which facilitate electrophilic substitution or rearrangement .

Q. How can NMR spectroscopy resolve conformational dynamics in this bicyclic system?

Conformational equilibria (e.g., trans/cis isomerism) can be quantified using dynamic NMR. For instance, in N-acetyl-2-azabicyclo[2.1.1]hexane, Ktrans/cisK_{trans/cis} ratios of ~52:48 (in CDCl₃) and 54:46 (in D₂O) were observed, highlighting solvent-dependent puckering effects . Key signals include δ~3.54 ppm for H3 protons and δ~2.07 ppm for acetyl groups, with line-shape analysis providing activation energy barriers for ring inversion.

Q. What stability considerations are critical for handling and storing this compound?

The hydrochloride salt form enhances stability by mitigating hygroscopicity. Storage should prioritize anhydrous conditions (e.g., desiccators under nitrogen) and low temperatures (−20°C). Degradation pathways may involve hydrolysis of the trifluoromethyl group or ring-opening under acidic/basic conditions. Pre-formulation studies should include accelerated stability testing (40°C/75% RH) and monitoring via HPLC-MS .

Advanced Research Questions

Q. How do solvent and electrophile choice influence stereochemical outcomes in functionalization reactions?

Solvent polarity and electrophile nucleophilicity critically dictate regioselectivity. For example, bromination of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes in nitromethane or acetic acid favors rearranged anti,anti-dibromo products, whereas dichloromethane with pyridinium bromide perbromide yields unrearranged adducts . Fluorination via Deoxo-Fluor® in aprotic solvents achieves syn- or anti-fluoro substituents depending on precursor geometry .

Q. What mechanistic insights explain contradictory data in fluorination reactions?

Contradictions arise from competing pathways (e.g., neighboring group participation vs. direct electrophilic attack). For example, iodonium or phenylselenonium ions yield unrearranged 1,2-adducts, while bromonium ions promote rearrangement via nitrogen-assisted ring contraction . Isotopic labeling (e.g., 18O^{18}\text{O} or 2H^{2}\text{H}) and DFT calculations can differentiate between concerted and stepwise mechanisms .

Q. How can computational modeling predict the impact of the trifluoromethyl group on reactivity?

Density Functional Theory (DFT) studies reveal that the electron-withdrawing trifluoromethyl group stabilizes transition states in nucleophilic substitutions by polarizing adjacent bonds. For instance, the CF₃ group increases the electrophilicity of the bicyclic nitrogen, facilitating ring-opening reactions. Molecular dynamics simulations further predict solvent effects on conformational flexibility .

Q. What strategies enable stereoselective synthesis of 5,6-difunctionalized derivatives?

Stereocontrol is achieved through substrate pre-organization and chiral auxiliaries. A reported method involves syn-hydroxylation of 2-azabicyclo[2.2.0]hex-5-ene epoxides using organocopper reagents, followed by fluorination with Deoxo-Fluor® to install anti-fluoro and syn-hydroxy groups . Chiral HPLC or enzymatic resolution may separate enantiomers for biological testing.

Q. How can this compound serve as a conformational mimic in peptidomimetic design?

The rigid bicyclic structure mimics gauche or anti conformations of proline residues. For example, 5-syn-fluoro derivatives replicate the steric and electronic properties of 3-fluoroproline, enhancing peptide stability against enzymatic degradation. Circular dichroism (CD) and X-ray crystallography validate conformational mimicry in model peptides .

Methodological Recommendations

  • Synthesis Optimization : Prioritize photochemical cyclization for scalability and Deoxo-Fluor® for regioselective fluorination .
  • Characterization : Combine dynamic NMR, X-ray crystallography, and HRMS to resolve structural ambiguities .
  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate solvent parameters with reaction outcomes .

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